3-((4-chlorophenyl)(4-ethylpiperazin-1-yl)methyl)-1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one
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Overview
Description
3-[(4-CHLOROPHENYL)(4-ETHYLPIPERAZIN-1-YL)METHYL]-1-ETHYL-4-HYDROXY-6-METHYL-1,2-DIHYDROPYRIDIN-2-ONE is a synthetic compound that belongs to the class of dihydropyridinones. This compound is characterized by its complex structure, which includes a chlorophenyl group, an ethylpiperazine moiety, and a dihydropyridinone core. It has gained attention in various fields of research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-CHLOROPHENYL)(4-ETHYLPIPERAZIN-1-YL)METHYL]-1-ETHYL-4-HYDROXY-6-METHYL-1,2-DIHYDROPYRIDIN-2-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Dihydropyridinone Core: The dihydropyridinone core can be synthesized through a condensation reaction between an appropriate aldehyde and a β-ketoester in the presence of a base.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using a chlorobenzene derivative.
Attachment of the Ethylpiperazine Moiety: The ethylpiperazine moiety can be attached through a nucleophilic substitution reaction with an appropriate piperazine derivative.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(4-CHLOROPHENYL)(4-ETHYLPIPERAZIN-1-YL)METHYL]-1-ETHYL-4-HYDROXY-6-METHYL-1,2-DIHYDROPYRIDIN-2-ONE can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group in the dihydropyridinone core can be oxidized to form a ketone.
Reduction: The compound can undergo reduction reactions to modify the dihydropyridinone core.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution reactions can introduce various functional groups onto the chlorophenyl ring.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It has been investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(4-CHLOROPHENYL)(4-ETHYLPIPERAZIN-1-YL)METHYL]-1-ETHYL-4-HYDROXY-6-METHYL-1,2-DIHYDROPYRIDIN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-CHLOROPHENYL)(4-METHYLPIPERAZIN-1-YL)METHYL]-1-ETHYL-4-HYDROXY-6-METHYL-1,2-DIHYDROPYRIDIN-2-ONE
- 3-[(4-BROMOPHENYL)(4-ETHYLPIPERAZIN-1-YL)METHYL]-1-ETHYL-4-HYDROXY-6-METHYL-1,2-DIHYDROPYRIDIN-2-ONE
Uniqueness
The uniqueness of 3-[(4-CHLOROPHENYL)(4-ETHYLPIPERAZIN-1-YL)METHYL]-1-ETHYL-4-HYDROXY-6-METHYL-1,2-DIHYDROPYRIDIN-2-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group and the ethylpiperazine moiety may enhance its binding affinity to certain molecular targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C21H28ClN3O2 |
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Molecular Weight |
389.9 g/mol |
IUPAC Name |
3-[(4-chlorophenyl)-(4-ethylpiperazin-1-yl)methyl]-1-ethyl-4-hydroxy-6-methylpyridin-2-one |
InChI |
InChI=1S/C21H28ClN3O2/c1-4-23-10-12-24(13-11-23)20(16-6-8-17(22)9-7-16)19-18(26)14-15(3)25(5-2)21(19)27/h6-9,14,20,26H,4-5,10-13H2,1-3H3 |
InChI Key |
QIHWZKKYKNGLEB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C(C2=CC=C(C=C2)Cl)C3=C(C=C(N(C3=O)CC)C)O |
Origin of Product |
United States |
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